molecular formula C12H9Cl2NO4 B13930369 3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide

3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide

Cat. No.: B13930369
M. Wt: 302.11 g/mol
InChI Key: LHUMPWOBZPBWRA-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound is characterized by the presence of dichloro substituents on the benzene ring and a tetrahydro-pyran ring attached to the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid and 3-hydroxy-2,6-dioxo-tetrahydro-pyran.

    Formation of Amide Bond: The carboxylic acid group of 3,4-dichlorobenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated acid reacts with the amine group of 3-hydroxy-2,6-dioxo-tetrahydro-pyran to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro substituents on the benzene ring can participate in nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl groups in the tetrahydro-pyran ring can be reduced to hydroxyl groups under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed for reduction reactions.

Major Products Formed

    Substitution Products: Substitution reactions yield products where the chlorine atoms are replaced by nucleophiles.

    Reduction Products: Reduction reactions result in the formation of hydroxyl derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzamide: A simpler analog without the tetrahydro-pyran ring.

    N-(2,6-Dioxo-tetrahydro-pyran-3-yl)-benzamide: Lacks the dichloro substituents on the benzene ring.

Uniqueness

3,4-Dichloro-N-(2,6-dioxo-tetrahydro-pyran-3-yl)-benzamide is unique due to the combination of dichloro substituents and the tetrahydro-pyran ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H9Cl2NO4

Molecular Weight

302.11 g/mol

IUPAC Name

3,4-dichloro-N-(2,6-dioxooxan-3-yl)benzamide

InChI

InChI=1S/C12H9Cl2NO4/c13-7-2-1-6(5-8(7)14)11(17)15-9-3-4-10(16)19-12(9)18/h1-2,5,9H,3-4H2,(H,15,17)

InChI Key

LHUMPWOBZPBWRA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC(=O)C1NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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